molecular formula C17H35NO B14294650 3-Tetradecyl-1,3-oxazolidine CAS No. 116624-61-4

3-Tetradecyl-1,3-oxazolidine

Cat. No.: B14294650
CAS No.: 116624-61-4
M. Wt: 269.5 g/mol
InChI Key: WHOKMPBNKLQWKC-UHFFFAOYSA-N
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Description

3-Tetradecyl-1,3-oxazolidine is a heterocyclic organic compound featuring a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tetradecyl-1,3-oxazolidine typically involves the condensation of 2-aminoalcohols with aldehydes or ketones. One common method is the reaction of tetradecylamine with glyoxal under mildly basic conditions to form the oxazolidine ring. The reaction can be catalyzed by chiral magnesium phosphate, which promotes the formation of hemiaminal intermediates that subsequently cyclize to form the oxazolidine ring .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of high-pressure and temperature conditions to facilitate the reaction between tetradecylamine and glyoxal. The use of catalysts such as chiral magnesium phosphate enhances the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Tetradecyl-1,3-oxazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinones, which are valuable intermediates in organic synthesis.

    Reduction: Reduction reactions can convert oxazolidines to their corresponding amines and alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxazolidinones

    Reduction: Amines and alcohols

    Substitution: Functionalized oxazolidines

Comparison with Similar Compounds

Uniqueness: 3-Tetradecyl-1,3-oxazolidine is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane permeability. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and emulsifiers .

Properties

CAS No.

116624-61-4

Molecular Formula

C17H35NO

Molecular Weight

269.5 g/mol

IUPAC Name

3-tetradecyl-1,3-oxazolidine

InChI

InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-16-19-17-18/h2-17H2,1H3

InChI Key

WHOKMPBNKLQWKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN1CCOC1

Origin of Product

United States

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